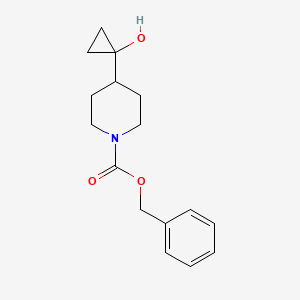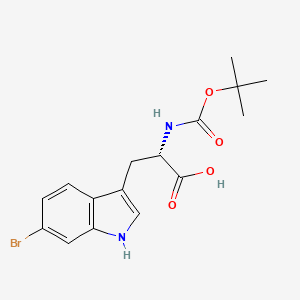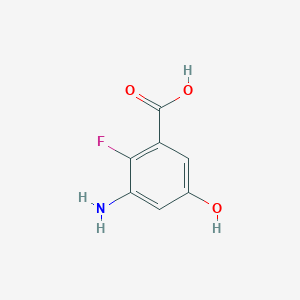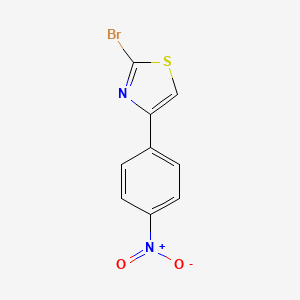
2-溴-4-(4-硝基苯基)噻唑
概述
描述
2-Bromo-4-(4-nitrophenyl)thiazole is a heterocyclic organic compound that features a thiazole ring substituted with a bromine atom at the 2-position and a nitrophenyl group at the 4-position. Thiazoles are known for their diverse biological activities and are integral components in various pharmacologically active compounds .
科学研究应用
2-Bromo-4-(4-nitrophenyl)thiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: The compound is investigated for its potential antimicrobial, antifungal, and anticancer properties.
Industry: It is used in the development of dyes, pigments, and other specialty chemicals
作用机制
Target of Action
The primary targets of 2-Bromo-4-(4-nitrophenyl)thiazole are various bacterial and fungal species . Thiazoles, the class of compounds to which 2-Bromo-4-(4-nitrophenyl)thiazole belongs, have been found to exhibit diverse biological activities, including antimicrobial and antifungal effects .
Mode of Action
2-Bromo-4-(4-nitrophenyl)thiazole interacts with its targets by blocking the biosynthesis of certain bacterial lipids . This interaction results in the inhibition of bacterial growth, thereby exerting its antimicrobial effect .
Biochemical Pathways
Upon entering physiological systems, 2-Bromo-4-(4-nitrophenyl)thiazole may activate or inhibit various biochemical pathways and enzymes .
Pharmacokinetics
Thiazoles, in general, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties may influence the bioavailability of 2-Bromo-4-(4-nitrophenyl)thiazole.
Result of Action
The molecular and cellular effects of 2-Bromo-4-(4-nitrophenyl)thiazole’s action include the inhibition of bacterial growth, resulting from the disruption of lipid biosynthesis . This leads to the compound’s antimicrobial activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-4-(4-nitrophenyl)thiazole. For instance, the solubility of the compound in various media can affect its distribution and absorption in the body . .
生化分析
Biochemical Properties
2-Bromo-4-(4-nitrophenyl)thiazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiazole derivatives, including 2-Bromo-4-(4-nitrophenyl)thiazole, have been shown to inhibit the biosynthesis of bacterial lipids, thereby exhibiting antimicrobial properties . Additionally, this compound can interact with proteins involved in cell signaling pathways, potentially altering their function and leading to various biological effects .
Cellular Effects
The effects of 2-Bromo-4-(4-nitrophenyl)thiazole on cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to exhibit cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation . Furthermore, 2-Bromo-4-(4-nitrophenyl)thiazole can affect the expression of genes involved in cell cycle regulation, leading to altered cellular metabolism and function .
Molecular Mechanism
At the molecular level, 2-Bromo-4-(4-nitrophenyl)thiazole exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, thiazole derivatives have been shown to inhibit enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 2-Bromo-4-(4-nitrophenyl)thiazole can change over time in laboratory settings. This compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can remain stable under specific conditions, maintaining their biological activity over extended periods . Degradation products of 2-Bromo-4-(4-nitrophenyl)thiazole may also exhibit biological activity, potentially leading to different effects over time .
Dosage Effects in Animal Models
The effects of 2-Bromo-4-(4-nitrophenyl)thiazole vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antimicrobial or anticancer activity . At higher doses, toxic or adverse effects may be observed, including cytotoxicity and organ damage . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
2-Bromo-4-(4-nitrophenyl)thiazole is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body. For example, thiazole derivatives can be metabolized by liver enzymes, leading to the formation of active or inactive metabolites . These metabolic processes can influence the compound’s biological activity and overall efficacy .
Transport and Distribution
The transport and distribution of 2-Bromo-4-(4-nitrophenyl)thiazole within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its uptake and distribution . Additionally, the localization and accumulation of 2-Bromo-4-(4-nitrophenyl)thiazole in specific tissues can influence its therapeutic effects and potential side effects .
Subcellular Localization
The subcellular localization of 2-Bromo-4-(4-nitrophenyl)thiazole is essential for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, thiazole derivatives have been shown to localize in the nucleus, where they can interact with DNA and transcription factors, influencing gene expression .
准备方法
The synthesis of 2-Bromo-4-(4-nitrophenyl)thiazole typically involves the reaction of 2-bromo-1-(4-nitrophenyl)ethanone with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
化学反应分析
2-Bromo-4-(4-nitrophenyl)thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions, while the thiazole ring can undergo oxidation to form sulfoxides or sulfones.
Cycloaddition Reactions: The thiazole ring can participate in cycloaddition reactions, forming complex heterocyclic structures.
Common reagents used in these reactions include sodium borohydride for reductions, bromine for bromination, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
相似化合物的比较
Similar compounds to 2-Bromo-4-(4-nitrophenyl)thiazole include:
2-Bromo-4-(4-chlorophenyl)thiazole: Similar structure but with a chlorophenyl group instead of a nitrophenyl group.
2-Bromo-4-(4-methylphenyl)thiazole: Contains a methylphenyl group, offering different electronic and steric properties.
2-Bromo-4-(4-fluorophenyl)thiazole: Features a fluorophenyl group, which can influence its reactivity and biological activity.
These compounds share the thiazole core but differ in their substituents, leading to variations in their chemical and biological properties
属性
IUPAC Name |
2-bromo-4-(4-nitrophenyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O2S/c10-9-11-8(5-15-9)6-1-3-7(4-2-6)12(13)14/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPIOCWAPFGAHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
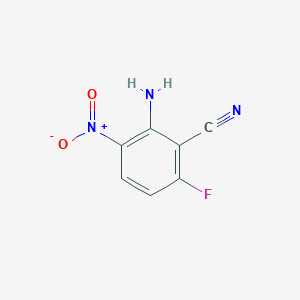
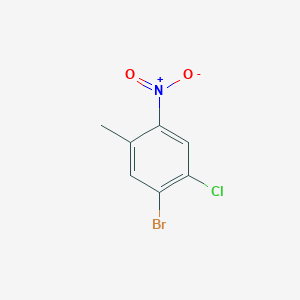
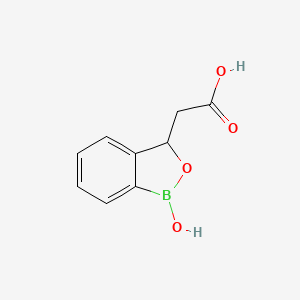
![tert-butyl 3',4'-dihydro-2'H-spiro[piperidine-4,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate](/img/structure/B1376420.png)
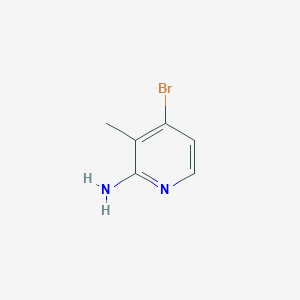
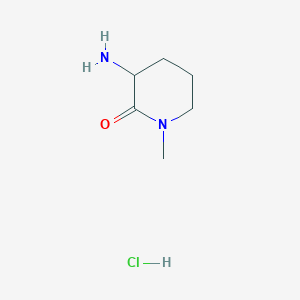

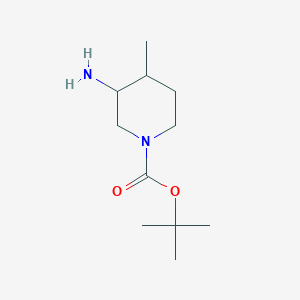
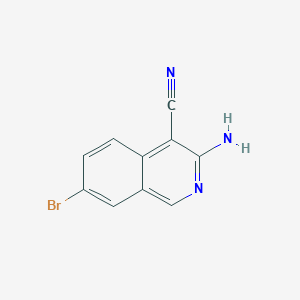
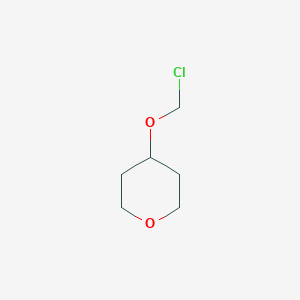
![tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1376429.png)
